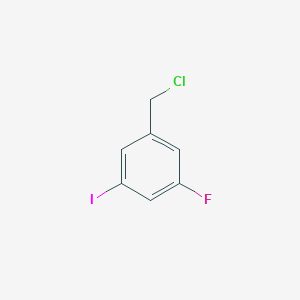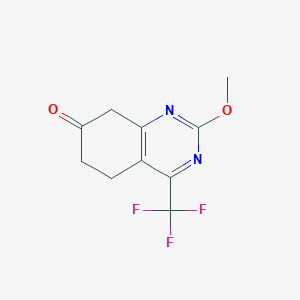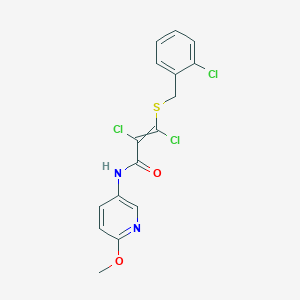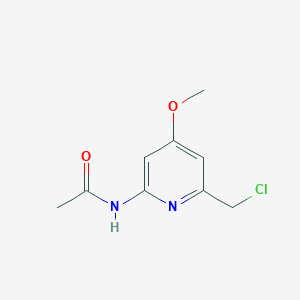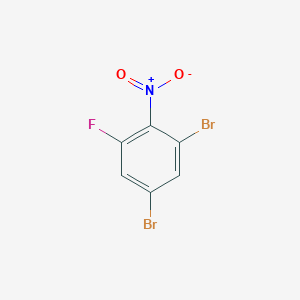
1,5-Dibromo-3-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-3-fluoro-2-nitrobenzene: is an organic compound with the molecular formula C6H2Br2FNO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving halogenation and nitration reactions. One common method involves the bromination of 3-fluoroaniline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid under controlled temperatures to ensure selective substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Reduction: The major product is 1,5-dibromo-3-fluoro-2-aminobenzene.
Oxidation: Products depend on the specific oxidizing agent used.
Scientific Research Applications
1,5-Dibromo-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dibromo-3-fluoro-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms influence the compound’s reactivity and binding affinity to biological targets, affecting pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-fluoro-2-nitrobenzene
- 1,5-Dibromo-2-fluoro-3-nitrobenzene
- 1,3-Dibromo-2-fluoro-5-nitrobenzene
Uniqueness
1,5-Dibromo-3-fluoro-2-nitrobenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The combination of bromine, fluorine, and nitro groups provides a distinct set of properties that can be leveraged in various chemical and biological contexts.
Properties
Molecular Formula |
C6H2Br2FNO2 |
|---|---|
Molecular Weight |
298.89 g/mol |
IUPAC Name |
1,5-dibromo-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |
InChI Key |
YVIUAFPKEMSKOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


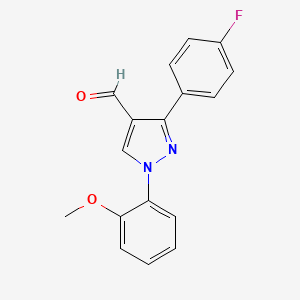
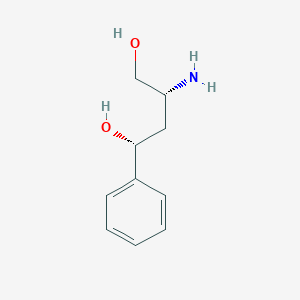
![5-Methoxy-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]](/img/structure/B14861863.png)
![[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid](/img/structure/B14861872.png)

![4-[2-(2-Fluoro-phenylimino)-4-oxo-thiazolidin-5-ylidenemethyl]-benzoic acid](/img/structure/B14861895.png)
![Tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate](/img/structure/B14861908.png)
![Uridine 5'-(tetrahydrogen triphosphate),2'-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]-](/img/structure/B14861910.png)
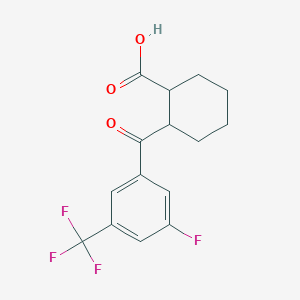
![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B14861938.png)
